H-D-Phenylglycine-OH, commonly referred to as H-D-PHG-OH, is a derivative of phenylglycine characterized by the presence of a hydroxyl group on the phenyl ring. This compound has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and reactivity. The molecular formula of H-D-PHG-OH is , and it has a molecular weight of approximately 151.16 g/mol. The compound exists as a white crystalline solid with a melting point around 302°C, making it stable under various conditions .
D-PhGly is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: D-enantiomer and L-enantiomer. D-PhGly specifically refers to the D-enantiomer. Studying D-PhGly allows researchers to investigate the role of chirality in various biological processes. Chiral recognition plays a crucial role in drug development, as some drugs can have vastly different effects depending on their enantiomeric form . D-PhGly serves as a model compound to understand how enzymes and receptors interact with specific enantiomers.
D-PhGly can be incorporated into peptides, which are short chains of amino acids. The presence of D-PhGly introduces unique structural features to the peptide. Researchers utilize D-PhGly to study protein folding, stability, and interactions with other molecules. Additionally, D-PhGly-containing peptides can exhibit specific biological activities, making them potential candidates for drug development .
D-PhGly has a sweet taste, but not as intense as some artificial sweeteners. Researchers are exploring the potential of D-PhGly derivatives as sweeteners with fewer side effects compared to existing options. The advantage of D-PhGly lies in its natural origin and potentially lower calorie content .
These reactions highlight the versatility of H-D-PHG-OH in synthetic organic chemistry.
H-D-PHG-OH exhibits notable biological activity, primarily targeting the enzyme D-Phenylglycine aminotransferase (D-PhgAT) found in Pseudomonas stutzeri. The compound functions through a reversible transamination process, converting L-glutamic acid into benzoylformate while producing α-ketoglutarate and D-phenylglycine. This biochemical pathway is integral to the synthesis of various pharmaceuticals and amino acids.
The synthesis of H-D-PHG-OH typically involves enzymatic methods using D-PhgAT. The enzyme catalyzes the transamination reaction between L-glutamic acid and an appropriate acceptor molecule, leading to the formation of D-phenylglycine. This biocatalytic approach is favored for its efficiency and specificity, often conducted in large-scale fermenters to optimize yield .
H-D-PHG-OH has several applications in both research and industry:
Studies on H-D-PHG-OH have focused on its interactions with enzymes and other biomolecules. Its ability to act as a substrate for D-PhgAT allows researchers to explore the kinetics and mechanisms of transamination reactions. Additionally, investigations into its binding affinity with various receptors have potential implications for drug design and development.
Several compounds share structural similarities with H-D-PHG-OH, each possessing unique characteristics:
Compound Name | Structural Features | Key Differences |
---|---|---|
D-Phenylglycine | Lacks hydroxyl group | Simpler structure without additional reactivity |
L-Phenylglycine | Enantiomer differing in chirality | Opposite stereochemistry compared to H-D-PHG-OH |
4-Hydroxyphenylacetic acid | Contains carboxylic acid group instead of amino group | Different functional groups affecting reactivity |
Uniqueness: H-D-PHG-OH's hydroxyl group on the phenyl ring distinguishes it from these compounds, imparting unique chemical properties and enhancing its reactivity in biological systems. This functional group facilitates specific interactions with enzymes and other molecules, making it a valuable compound for pharmaceutical applications .
The discovery and development of D-2-Phenylglycine emerged from the growing pharmaceutical industry's need for chiral building blocks in antibiotic synthesis during the mid-20th century. Unlike its naturally occurring L-enantiomer counterpart, D-Phenylglycine does not occur in natural biosynthetic pathways, making it a purely synthetic compound initially produced through chemical resolution methods. The compound gained prominence when researchers identified its utility as a side chain component that renders β-lactam antibiotics orally bioavailable, particularly in the development of ampicillin and cephalexin.
The historical significance of D-Phenylglycine is intrinsically linked to the evolution of antibiotic development. Early production methods relied on conventional resolution techniques using racemic mixtures derived from petrochemical feedstocks, which presented challenges in terms of efficiency and environmental impact. The development of enzymatic resolution methods using acylase represented a significant advancement in the 1970s and 1980s, improving both yield and purity while reducing waste production.
Recent decades have witnessed a paradigm shift toward biotechnological production methods. The first natural phenylglycine biosynthetic pathway was reported from Streptomyces pristinaespiralis, which produces L-Phenylglycine as part of antibiotic biosynthesis. This discovery opened new avenues for developing fermentative D-Phenylglycine production routes through synthetic biology approaches, representing a more sustainable alternative to traditional chemical synthesis methods.
D-2-Phenylglycine belongs to the class of non-proteinogenic amino acids, specifically categorized as an aromatic α-amino acid with unique structural characteristics that distinguish it from the standard twenty amino acids found in proteins. The compound's IUPAC name, (R)-2-amino-2-phenylacetic acid, reflects its stereochemical configuration and structural composition, featuring a phenyl ring directly attached to the α-carbon of the amino acid backbone.
The structural formula reveals key features that contribute to its biological and chemical properties. The molecular structure consists of an amino group (-NH₂), a carboxyl group (-COOH), and a phenyl ring (C₆H₅-) all attached to the central α-carbon, creating a chiral center with R-configuration. This arrangement results in specific physicochemical properties, including a melting point of 277°C with decomposition and an optical rotation of -154° (c=1 in 1N HCl).
Within the broader classification of unusual amino acids, D-Phenylglycine represents a glycine derivative where the α-hydrogen has been substituted with a phenyl group. This structural modification significantly alters the compound's properties compared to glycine, including increased lipophilicity, altered conformational flexibility, and enhanced aromatic interactions. The compound functions as an inhibitory neurotransmitter in the spinal cord and serves as an allosteric regulator of NMDA receptors, properties that stem from its unique structural characteristics.
H-D-PHG-OH, chemically known as D-phenylglycine, possesses the empirical formula C₈H₉NO₂ [1] [2]. The compound exhibits a molecular weight of 151.16 to 151.17 daltons, with slight variations reported across different analytical determinations [1] [2] [7]. The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is ZGUNAGUHMKGQNY-ZETCQYMHSA-N [5], which provides a unique identifier for this specific stereoisomeric form.
The molecular structure consists of an amino acid backbone with a phenyl group substituent at the alpha carbon position [1] [5]. The compound maintains the characteristic carboxyl and amino functional groups that define amino acid chemistry, while the phenyl substitution imparts distinct physicochemical properties compared to simpler amino acids [14].
Property | Value | Reference Source |
---|---|---|
Empirical Formula | C₈H₉NO₂ | [1] [2] |
Molecular Weight | 151.16-151.17 Da | [1] [2] [7] |
IUPAC Standard InChI Key | ZGUNAGUHMKGQNY-ZETCQYMHSA-N | [5] |
Chemical Abstracts Service Number | 875-74-1 | [1] [5] |
H-D-PHG-OH represents the R-enantiomer of phenylglycine, characterized by the specific spatial arrangement of substituents around the chiral alpha carbon [5] [1]. The compound exhibits a negative optical rotation, with specific rotation values ranging from -155 to -159 degrees when measured in 1 molar hydrochloric acid solution at 20 degrees Celsius [7] [14]. This optical activity confirms the presence of the R-stereochemical configuration.
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the R-configuration indicates the specific three-dimensional arrangement of the amino group, carboxyl group, hydrogen atom, and phenyl substituent around the central carbon atom [3]. Research has demonstrated that the stereochemistry of phenylglycine plays a crucial role in biological activity, with the R-enantiomer showing distinct properties compared to its S-counterpart [4].
Crystallographic studies have revealed that the R-enantiomer adopts specific conformational preferences that influence its interaction with biological systems and other molecules [9]. The phenyl ring orientation relative to the amino acid backbone has been characterized through various spectroscopic techniques, providing detailed insights into the molecular geometry [4] [9].
The infrared spectrum of H-D-PHG-OH displays characteristic absorption bands that correspond to the various functional groups present in the molecule [12]. The spectrum exhibits prominent absorption features in the carbonyl stretching region, amino group vibrations, and aromatic carbon-carbon stretching modes [12].
Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have identified multiple conformational forms of phenylglycine, each exhibiting distinct infrared spectral signatures [9]. These conformers are stabilized by different intramolecular interactions, including hydrogen bonds of the N-H···O=C type and O-H···N hydrogen bonds [9].
The infrared spectrum shows characteristic peaks for the carboxyl group carbonyl stretch, typically observed in the 1700-1750 wavenumber region [12]. The amino group displays both symmetric and asymmetric stretching vibrations, while the phenyl ring contributes multiple absorption bands in the fingerprint region [12]. The spectral data provides valuable information for compound identification and structural confirmation [12].
Mass spectrometric analysis of H-D-PHG-OH under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecule [21] [22]. The molecular ion peak appears at mass-to-charge ratio 151, corresponding to the intact molecular weight [26].
The fragmentation pattern typically involves the loss of functional groups and the formation of characteristic fragment ions [10] [25]. Common fragmentation pathways include the loss of the carboxyl group, resulting in fragments corresponding to the phenylmethylamine moiety [21] [22]. Additional fragmentation occurs through cleavage of the carbon-carbon bond adjacent to the phenyl ring, producing characteristic aromatic fragments [25].
Electrospray ionization mass spectrometry studies have shown that the compound forms stable protonated molecular ions at mass-to-charge ratio 152 in positive ion mode [26]. The fragmentation behavior under different ionization conditions provides valuable information for analytical method development and compound characterization [10] [25].
Fragmentation Type | Mass-to-Charge Ratio | Structural Assignment |
---|---|---|
Molecular Ion | 151 | [M]⁺- |
Protonated Molecular Ion | 152 | [M+H]⁺ |
Phenylmethylamine Fragment | Variable | [C₆H₅CH₂NH₂]⁺ |
Aromatic Fragments | 77-91 | Various phenyl derivatives |
H-D-PHG-OH exhibits a melting point with decomposition at 302 degrees Celsius [14] [16] [19]. This high melting point reflects the strong intermolecular interactions present in the crystalline solid, including hydrogen bonding networks formed between amino and carboxyl groups of adjacent molecules [14].
The decomposition temperature indicates that the compound undergoes thermal degradation rather than simple melting, which is characteristic of amino acids with their zwitterionic nature [14] [16]. The thermal stability has been studied across different atmospheric conditions, revealing that the compound maintains structural integrity up to approximately 300 degrees Celsius before significant decomposition occurs [14].
Differential scanning calorimetry studies have provided detailed thermodynamic data for the melting and decomposition processes [11]. The enthalpy of fusion and decomposition have been measured, contributing to the understanding of the compound's thermal behavior and stability profile [11].
The solubility behavior of H-D-PHG-OH in organic solvents has been extensively characterized across various solvent systems [32] [33]. The compound demonstrates limited solubility in water, with approximately 0.3 grams dissolving per 100 milliliters of water at standard conditions [14].
In alcoholic solvents, the compound shows enhanced solubility compared to pure water [29] [32]. Methanol and ethanol provide good solubilization media, with the solubility increasing with temperature according to established thermodynamic relationships [32] [33]. The solubility in methanol has been quantified across temperature ranges from 283.15 to 323.15 Kelvin, showing positive temperature dependence [32].
Studies of phenylglycine derivatives in binary solvent systems have revealed complex solubility behavior influenced by hydrogen bonding interactions and molecular solvation effects [33]. The compound exhibits poor solubility in non-polar organic solvents due to its zwitterionic character and hydrogen bonding requirements [17].
Solvent System | Solubility (g/100mL) | Temperature (°C) | Reference |
---|---|---|---|
Water | 0.3 | 20 | [14] |
Methanol | Variable with temperature | 10-50 | [32] |
Ethanol | Enhanced compared to water | 20-60 | [29] |
Isopropanol | Limited solubility | 20-70 | [33] |
The thermodynamic parameters governing the dissolution process have been determined through systematic solubility measurements [11] [32]. These studies have revealed the enthalpy and entropy contributions to the dissolution process, providing fundamental insights into the molecular interactions governing solubility behavior [11] [32].
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